2-(5-chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine, commonly known as SD-208, is a small molecule inhibitor with significant applications in scientific research. It primarily acts as a potent and selective inhibitor of the transforming growth factor-β receptor I kinase (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5) [, , , , , ]. This inhibitory effect on the TGF-β signaling pathway makes SD-208 a valuable tool in studying a variety of biological processes and diseases.
SD-208 is classified as a kinase inhibitor, specifically targeting the transforming growth factor beta receptor I and protein kinase D. Its chemical structure allows it to interact with these kinases, inhibiting their activity and thereby affecting cellular processes such as proliferation and migration. The compound has been studied in various cancer models, including prostate cancer cell lines and glioma cells, showcasing its potential as an anticancer agent .
The synthesis of SD-208 involves several key steps, focusing on modifying specific moieties to optimize its inhibitory activity against protein kinase D. The synthesis process can be summarized as follows:
The detailed synthetic pathways and conditions, including reaction temperatures, solvents, and catalysts used, are typically documented in supporting information accompanying research articles.
The molecular structure of SD-208 is characterized by its unique arrangement of atoms that facilitate its interaction with target kinases. Key features include:
Molecular modeling studies have shown that SD-208 forms critical interactions with the active site residues of protein kinase D, enhancing its inhibitory effects .
SD-208 undergoes several chemical reactions that are crucial for its biological activity:
The mechanism of action for SD-208 involves several biochemical pathways:
The physical and chemical properties of SD-208 contribute significantly to its biological activity:
SD-208 has several promising applications in scientific research and potential clinical settings:
SD-208 (2-(5-chloro-2-fluorophenyl)-N-pyridin-4-ylpteridin-4-amine) functions as a potent ATP-competitive inhibitor of transforming growth factor-beta receptor I (TGF-βRI/ALK5) kinase. With an inhibitory concentration (IC50) of 48 nM, it specifically targets the ATP-binding pocket within the kinase domain through precise molecular interactions [1] [9]. The compound's pteridine core forms critical hydrogen bonds with the kinase hinge region, while its 5-chloro-2-fluorophenyl moiety projects into a hydrophobic pocket adjacent to the ATP-binding site, creating steric hindrance that prevents ATP binding [7] [10]. This binding mode was confirmed through X-ray crystallography studies of the TGF-βRI kinase domain, revealing that SD-208 stabilizes the kinase in a "DFG-out" conformation that is catalytically inactive [9]. The structural specificity of this interaction explains SD-208's ability to block the transfer of phosphate groups from ATP to downstream substrates, thereby interrupting the initial step of TGF-β signal transduction. Molecular dynamics simulations further demonstrate that the chloro-fluoro substitution pattern on the phenyl ring optimizes van der Waals interactions with Leu340 and Val342 residues in the hydrophobic region, contributing significantly to its high binding affinity [10].
Table 1: Structural and Biochemical Properties of SD-208
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 352.75 g/mol | Mass spectrometry |
Chemical Formula | C₁₇H₁₀ClFN₆ | Elemental analysis |
TGF-βRI IC50 | 48 nM | Kinase activity assay |
TGF-βRII Selectivity | >100-fold | Comparative kinase screening |
Solubility (DMSO) | 20 mM | Solubility assay |
SD-208 exhibits exceptional selectivity for TGF-βRI over TGF-βRII, with studies demonstrating >100-fold specificity [1] [7]. This differential inhibition arises from structural variations in the ATP-binding pockets between the two receptor types, particularly within the gatekeeper region where TGF-βRI contains a smaller threonine residue (Thr283) compared to the bulkier isoleucine in TGF-βRII, allowing SD-208 to bind TGF-βRI more readily [7]. Broad-spectrum kinase profiling against 217 human kinases revealed that SD-208 maintains >17-fold selectivity over unrelated kinase families, including receptor tyrosine kinases (EGFR, FGFR), serine/threonine kinases (PKC, PKA), and MAP kinases [7] [10]. This selectivity profile positions SD-208 as a highly specific pharmacological tool for dissecting TGF-βRI-dependent signaling without confounding off-target effects. The compound's selectivity was further validated through cellular assays showing no inhibition of insulin receptor (IR) or insulin-like growth factor 1 receptor (IGF-1R) signaling pathways even at concentrations up to 10 μM [1]. This specificity is pharmacologically significant because it minimizes interference with metabolic pathways while allowing precise TGF-β pathway modulation.
Table 2: Kinase Selectivity Profile of SD-208
Kinase | Fold Selectivity vs TGF-βRI | Functional Consequence |
---|---|---|
TGF-βRII | >100-fold | Preserves TGF-βRII functions |
EGFR | >50-fold | No epidermal growth effects |
PKCα | >75-fold | Maintains PKC signaling |
VEGFR2 | >60-fold | Unaffected angiogenesis |
PDGFRβ | >40-fold | Normal mitogenic responses |
SD-208 comprehensively disrupts both canonical Smad-dependent and non-canonical TGF-β signaling cascades. In the canonical pathway, SD-208 potently inhibits TGF-β-induced phosphorylation of receptor-regulated Smads (Smad2 and Smad3) by 85-95% at 100 nM concentration in multiple cell types, including glioma cells and fibroblasts [4] [5] [9]. This blockade prevents the formation of Smad2/3-Smad4 heterocomplexes and their subsequent nuclear translocation, thereby disrupting the transcriptional regulation of TGF-β-responsive genes [5]. Beyond Smad signaling, SD-208 effectively suppresses TGF-β-mediated activation of non-Smad pathways, including:
The compound's ability to concurrently target both signaling paradigms is particularly evident in functional assays where SD-208 treatment (1 μM) reduces TGF-β-stimulated Matrigel invasion by 80% in SMA-560 glioma cells and by 75% in LN-308 human glioma cells [4]. This dual-pathway inhibition explains SD-208's profound effects on complex cellular processes like epithelial-mesenchymal transition (EMT), which requires coordinated input from both Smad and non-Smad signaling arms.
By inhibiting upstream kinase activity, SD-208 fundamentally alters the transcriptional landscape governed by TGF-β signaling. The compound significantly downregulates expression of key TGF-β target genes involved in oncogenesis, bone remodeling, and fibrosis:
SD-208 exerts these effects through multiple transcriptional regulatory mechanisms. It prevents Smad3/4 binding to Smad-binding elements (SBEs) in promoter regions of target genes, as demonstrated by chromatin immunoprecipitation (ChIP) assays showing 90% reduction in Smad3 occupancy at the PTHrP promoter [9]. Additionally, SD-208 modulates chromatin accessibility by reducing TGF-β-induced recruitment of histone acetyltransferases (HATs) to cytokine gene promoters, thereby maintaining a transcriptionally repressive chromatin state [3] [8]. The compound also influences post-transcriptional regulation through microRNA networks, evidenced by upregulation of tumor-suppressive miRNAs (miR-18a, miR-34a) and downregulation of oncogenic miRNAs (miR-20a, miR-135b) in retinoblastoma and colon adenocarcinoma models [10]. These comprehensive effects on gene regulation explain SD-208's ability to reverse TGF-β-mediated immunosuppression by restoring MHC class II expression and enhancing tumor immunogenicity.
Table 3: Transcriptional Regulation of Key TGF-β Target Genes by SD-208
Target Gene | Function | Reduction by SD-208 | Biological Consequence |
---|---|---|---|
PTHrP | Osteoclast activation | 70% | Decreased bone resorption |
IL-11 | Osteoclast differentiation | 65% | Reduced osteolytic lesions |
CTGF | Extracellular matrix production | 80% | Inhibition of fibrotic responses |
RUNX2 | Osteoblast differentiation | 60% | Impaired bone formation |
SNAIL1 | Epithelial-mesenchymal transition | 75% | Suppressed metastasis |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: